molecular formula C11H10N2S B12929668 [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-32-7

[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12929668
CAS No.: 61021-32-7
M. Wt: 202.28 g/mol
InChI Key: GMBMIZHSFXESGF-UHFFFAOYSA-N
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Description

2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and a thioacetonitrile group at the 3-position. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 2-methylindole with a suitable thiol and a nitrile source. One common method is the reaction of 2-methylindole with thiourea followed by treatment with a nitrile compound under acidic conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The thioacetonitrile group may also play a role in modulating the compound’s activity by interacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-Indol-3-yl)thio)acetonitrile: Lacks the methyl group at the 2-position.

    2-((2-Methyl-1H-indol-3-yl)thio)ethanamine: Contains an ethanamine group instead of a nitrile group.

    2-((2-Methyl-1H-indol-3-yl)thio)acetaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

2-((2-Methyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the methyl group and the thioacetonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and potential biological activities.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMIZHSFXESGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10821263
Record name [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10821263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61021-32-7
Record name [(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10821263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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